A Comprehensive Guide to the Structural Elucidation of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
A Comprehensive Guide to the Structural Elucidation of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery, materials science, and chemical biology. This technical guide provides an in-depth, multi-technique methodology for the structural elucidation of 1-bromo-2-fluoro-3-(piperidinomethyl)benzene (IUPAC Name: 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine), a substituted aromatic compound with potential applications as a pharmaceutical intermediate and fine chemical reagent.[1] We move beyond a simple recitation of data, offering a strategic framework grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance. This document is intended for researchers, scientists, and drug development professionals, providing not only validated protocols but also the causal reasoning behind the experimental choices, ensuring a robust and irrefutable structural confirmation.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the logical starting point is to determine the molecular formula and the degree of unsaturation. This foundational data provides an initial hypothesis about the structural elements present, such as rings and multiple bonds.
The compound, with CAS Registry Number 1355246-98-8, has a confirmed molecular formula of C₁₂H₁₅BrFN .[1]
The Degree of Unsaturation (DoU) is calculated as follows:
DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 12 - (15/2) - (2/2) + (1/2) + 1 DoU = 12 - 7.5 - 1 + 0.5 + 1 = 5
Expert Interpretation: A degree of unsaturation of five is a strong indicator of a specific combination of structural features. A benzene ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation is consistent with the presence of a second ring, which, given the molecular formula, is logically the piperidine moiety. This initial calculation immediately focuses our analytical strategy on confirming the presence and connectivity of a substituted benzene ring and a piperidine ring.
Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Blueprint
Mass spectrometry serves two primary functions in this analysis: the unambiguous confirmation of the molecular weight and the generation of a fragmentation pattern that acts as a structural blueprint, revealing how the molecular components are pieced together.
Expected Mass and Isotopic Pattern
The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), provides a highly characteristic isotopic signature. We anticipate a molecular ion peak cluster (M⁺ and M+2) of nearly equal intensity.
-
Calculated Mass for [C₁₂H₁₅⁷⁹BrFN]⁺: 271.04 g/mol
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Calculated Mass for [C₁₂H₁₅⁸¹BrFN]⁺: 273.04 g/mol
The observation of this distinct 1:1 doublet in the high-mass region of the spectrum would provide definitive confirmation of the molecular formula and the presence of a single bromine atom.
Fragmentation Analysis: Deconstructing the Molecule
The choice of ionization technique (e.g., Electron Ionization or Electrospray Ionization) influences the fragmentation pathways.[2] Under typical EI or CID conditions, the molecule is expected to fragment at its weakest points, primarily through cleavages influenced by the nitrogen atom and the stability of the resulting carbocations.
Causality of Fragmentation: The most probable cleavage is the benzylic C-N bond. This is driven by the formation of a highly resonance-stabilized substituted benzyl or tropylium cation, a common and dominant pathway for such structures.[3][4] A secondary, competing fragmentation pathway involves α-cleavage adjacent to the piperidine nitrogen, leading to a stable iminium ion.[2]
Table 1: Predicted Major Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragment Name | Significance |
|---|---|---|---|
| 271 / 273 | [C₁₂H₁₅BrFN]⁺ | Molecular Ion | Confirms molecular weight and elemental formula. |
| 188 / 190 | [C₇H₅BrF]⁺ | 3-Bromo-2-fluorobenzyl cation | Key Fragment. Confirms the composition of the substituted aromatic ring. Often the base peak. |
| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation | Confirms the piperidine-CH₂ moiety. |
| 84 | [C₅H₁₀N]⁺ | Piperidinium ion | Indicates fragmentation within the piperidine ring. |
Experimental Protocol: ESI-MS/MS Analysis
This protocol is designed to be self-validating by first identifying the precursor ion and then generating a reproducible fragmentation pattern.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures protonation of the basic piperidine nitrogen for positive ion mode analysis.
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Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
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Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[2]
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Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the protonated molecule, [M+H]⁺, at m/z 272/274.
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Product Ion Scan (MS/MS): Select the [M+H]⁺ ion cluster as the precursor and perform a product ion scan. Optimize collision energy (typically 15-30 eV) to induce fragmentation and observe the characteristic daughter ions as predicted in Table 1.
Infrared Spectroscopy: Functional Group Identification
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups hypothesized from the molecular formula.
Expert Interpretation: The IR spectrum is a composite of individual bond vibrations. We are not looking for a single peak, but rather a constellation of absorptions that, together, confirm the molecular architecture. For instance, the presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a crucial first confirmation of the two distinct domains of the molecule.
Table 2: Characteristic Infrared Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3030 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[5][6] |
| 2850-2950 | C-H Stretch | Aliphatic (CH₂) | Confirms the piperidine ring and benzylic methylene group. |
| 1450-1600 | C=C Stretch | Aromatic Ring | A series of peaks confirming the aromatic skeleton.[6] |
| 1100-1300 | C-F Stretch | Aryl-Fluoride | A strong, characteristic band confirming the C-F bond.[7] |
| 1000-1250 | C-N Stretch | Aliphatic Amine | Confirms the piperidine C-N bonds. |
| ~780 | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring | Suggests the substitution pattern on the aromatic ring. |
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
NMR spectroscopy, particularly a suite of 1D and 2D experiments, is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our strategy is to use each experiment to build upon the last, culminating in an unambiguous structural assignment.
The Elucidation Workflow
The logical flow of NMR experiments is designed to solve the structure piece by piece, from identifying individual spin systems to connecting them across the molecular framework.
Caption: NMR workflow for structure elucidation.
¹H and ¹³C NMR: Assigning the Pieces
Based on established chemical shift principles and data from similar structures, we can predict the NMR spectra.[8][9] The key is not just the position of the signals, but their multiplicity, integration, and, in the case of ¹³C, the effect of fluorine coupling.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Label | Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm), Multiplicity (JCF) | Justification |
|---|---|---|---|---|
| Ar-H | H-6 | ~7.4 ppm, (dd, 1H) | ~125 ppm | Ortho to Br, meta to F. |
| Ar-H | H-5 | ~7.1 ppm, (t, 1H) | ~130 ppm | Flanked by two protons. |
| Ar-H | H-4 | ~7.3 ppm, (ddd, 1H) | ~118 ppm (d, ²JCF ≈ 20 Hz) | Ortho to CH₂, meta to Br, ortho to F. |
| Ar-C | C-1 | - | ~115 ppm (d, ²JCF ≈ 15 Hz) | Carbon bearing Bromine. |
| Ar-C | C-2 | - | ~160 ppm (d, ¹JCF ≈ 250 Hz) | Carbon bearing Fluorine (high chemical shift and large coupling). |
| Ar-C | C-3 | - | ~138 ppm (d, ³JCF ≈ 5 Hz) | Carbon bearing the piperidinomethyl group. |
| CH₂-Ar | a | ~3.6 ppm, (s, 2H) | ~58 ppm (d, ³JCF ≈ 6 Hz) | Benzylic protons, singlet, adjacent to deshielding ring and N. |
| Pip-Hα | b | ~2.4 ppm, (m, 4H) | ~54 ppm | Protons alpha to the piperidine Nitrogen. |
| Pip-Hβ | c | ~1.6 ppm, (m, 4H) | ~26 ppm | Protons beta to the piperidine Nitrogen. |
| Pip-Hγ | d | ~1.5 ppm, (m, 2H) | ~24 ppm | Proton gamma to the piperidine Nitrogen. |
Note: Chemical shifts and coupling constants are estimates and may vary based on solvent and experimental conditions.
2D NMR: Connecting the Fragments
While 1D NMR helps us identify the individual components (a 1,2,3-trisubstituted ring, a piperidine ring, a methylene bridge), 2D NMR proves their connectivity. The HMBC experiment is the ultimate arbiter, revealing correlations between protons and carbons that are separated by 2 or 3 bonds.
The Decisive Correlation: The most critical piece of evidence comes from the HMBC spectrum. A correlation between the benzylic protons (a) and the aromatic carbons C-2 , C-3 , and C-4 irrefutably proves the attachment of the methylene bridge to the C-3 position of the 1-bromo-2-fluorobenzene ring. Furthermore, a correlation from these same benzylic protons (a) to the piperidine α-carbon (b) confirms the complete piperidinomethyl substituent.
Caption: Key HMBC correlations confirming connectivity.
Detailed NMR Protocol
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Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, especially in the aromatic region.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.
-
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence to correlate one-bond C-H connections.
-
HMBC: Use a gradient-selected pulse sequence optimized for long-range couplings (typically set for 8 Hz) to observe 2-3 bond C-H correlations.
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Conclusion: Synthesis of Evidence
The structural elucidation of 1-bromo-2-fluoro-3-(piperidinomethyl)benzene is achieved through a systematic and hierarchical application of modern analytical techniques.
-
Mass Spectrometry confirmed the molecular formula C₁₂H₁₅BrFN via the characteristic M⁺/M+2 isotopic pattern at m/z 271/273 and revealed the core structural components through predictable benzylic cleavage.
-
Infrared Spectroscopy provided corroborating evidence for all key functional groups: the aromatic ring, the aliphatic piperidine and methylene units, and the aryl-fluoride bond.
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NMR Spectroscopy delivered the definitive proof of structure. 1D NMR identified all unique proton and carbon environments, while 2D NMR (COSY, HSQC, and particularly HMBC) unambiguously established the connectivity between the 1-bromo-2-fluorophenyl moiety, the methylene bridge, and the piperidine ring, confirming the 1,2,3-substitution pattern.
This integrated approach, where each piece of data validates the others, provides an unassailable confirmation of the target structure, enabling further development and research with the highest degree of confidence.
References
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Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. Available at: [Link]
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